molecular formula C12H25NO B096116 N,N-Dipentylacetamide CAS No. 16238-16-7

N,N-Dipentylacetamide

Cat. No. B096116
CAS RN: 16238-16-7
M. Wt: 199.33 g/mol
InChI Key: SILWLTRTLXQJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dipentylacetamide (DPAA) is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and industrial products. DPAA is synthesized by the reaction of pentylamine with acetic anhydride.

Scientific Research Applications

N,N-Dipentylacetamide has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and industrial products. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. N,N-Dipentylacetamide has also been investigated for its potential use as a drug delivery system, as it can form complexes with various drugs and enhance their solubility and bioavailability.

Mechanism Of Action

The exact mechanism of action of N,N-Dipentylacetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as GABA and glutamate. N,N-Dipentylacetamide has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are responsible for inflammation and pain.

Biochemical And Physiological Effects

N,N-Dipentylacetamide has been found to have anticonvulsant, analgesic, and anti-inflammatory effects in animal models. It has also been shown to enhance the activity of certain drugs, such as diazepam and ibuprofen, by forming complexes with them. N,N-Dipentylacetamide has low toxicity and is well tolerated in animals.

Advantages And Limitations For Lab Experiments

N,N-Dipentylacetamide has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. However, it has limited water solubility, which can make it difficult to use in aqueous solutions. N,N-Dipentylacetamide is also sensitive to moisture and should be stored in a dry environment.

Future Directions

There are several future directions for research on N,N-Dipentylacetamide. One area of interest is its potential use as a drug delivery system for poorly soluble drugs. N,N-Dipentylacetamide has been shown to form complexes with various drugs and enhance their solubility and bioavailability. Another area of interest is its potential use as an anticonvulsant and analgesic drug. N,N-Dipentylacetamide has been found to have these properties in animal models and may have potential for the treatment of epilepsy and chronic pain. Additionally, the mechanism of action of N,N-Dipentylacetamide is not fully understood and requires further investigation.

Synthesis Methods

N,N-Dipentylacetamide is synthesized by the reaction of pentylamine with acetic anhydride. The reaction takes place in the presence of a catalyst, such as pyridine or triethylamine. The yield of N,N-Dipentylacetamide can be improved by using a solvent, such as dichloromethane or chloroform. The reaction is carried out at room temperature for several hours, and the product is purified by recrystallization.

properties

CAS RN

16238-16-7

Product Name

N,N-Dipentylacetamide

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N,N-dipentylacetamide

InChI

InChI=1S/C12H25NO/c1-4-6-8-10-13(12(3)14)11-9-7-5-2/h4-11H2,1-3H3

InChI Key

SILWLTRTLXQJSO-UHFFFAOYSA-N

SMILES

CCCCCN(CCCCC)C(=O)C

Canonical SMILES

CCCCCN(CCCCC)C(=O)C

Other CAS RN

16238-16-7

synonyms

N,N-Dipentylacetamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.